![molecular formula C12H15NO4 B14017769 ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)
ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE: is a complex organic compound with a unique structure that includes a pyrrole ring substituted with an ethoxy group and an oxopropenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aldehyde to form the intermediate, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and oxopropenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL (E)-3-(2-((E)-N’-(2-((E)-3-ETHOXY-3-OXOPROP-1-EN-1-YL)-6-FLUOROPHENYL)-4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXIMIDAMIDO)-3-FLUOROPHENYLACRYLATE
- (E)-3-ETHOXY-3-OXOPROP-1-ENYL BORONIC ACID
Uniqueness
ETHYL (E)-5-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
ethyl 5-[(E)-3-ethoxy-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-6-9-5-7-10(13-9)12(15)17-4-2/h5-8,13H,3-4H2,1-2H3/b8-6+ |
Clave InChI |
AAJYCHBLTARBTA-SOFGYWHQSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC=C(N1)C(=O)OCC |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(N1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


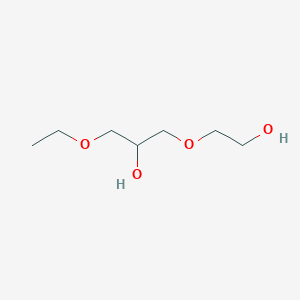

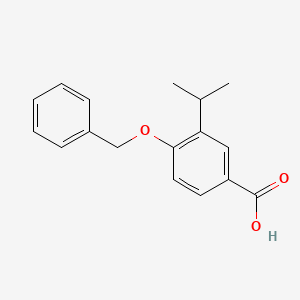
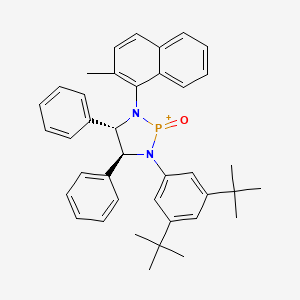
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
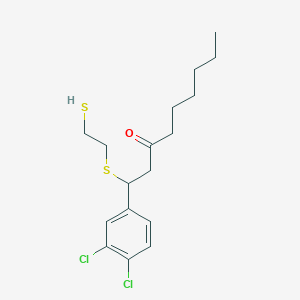
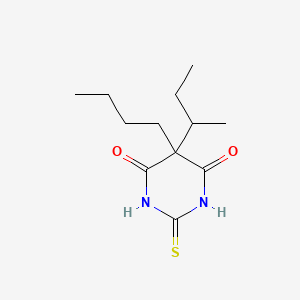



![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
